molecular formula C21H23N3O3S B267517 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Numéro de catalogue B267517
Poids moléculaire: 397.5 g/mol
Clé InChI: VCLKLDRJQTWKSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 was first synthesized in 2009 and has since been extensively studied for its mechanism of action and physiological effects.

Mécanisme D'action

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide inhibits the activity of BMI-1 by binding to the protein and preventing its interaction with other proteins that are required for its function. BMI-1 is involved in the regulation of stem cell self-renewal and differentiation, and its overexpression has been linked to the development of cancer. By inhibiting BMI-1, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide disrupts the self-renewal of cancer stem cells and induces their differentiation, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the self-renewal of cancer stem cells and induce their differentiation. 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is its specificity for BMI-1, which makes it a promising candidate for cancer therapy. However, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has a short half-life, which may limit its effectiveness in some applications.

Orientations Futures

Future research on 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide will likely focus on optimizing its synthesis and developing more effective delivery methods. Additionally, further studies will be needed to determine the optimal dosage and treatment schedule for 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide in different types of cancer. Other potential applications of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide may also be explored, such as its use in combination with other cancer therapies or its potential for the treatment of other diseases.

Méthodes De Synthèse

The synthesis of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of 2-(2-bromobenzamido)acetic acid with phenyl isothiocyanate in the presence of triethylamine. The resulting product is then reacted with tetrahydrofuran-2-ylmethylamine to obtain 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide. The synthesis of 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yields.

Applications De Recherche Scientifique

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. 3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.

Propriétés

Nom du produit

3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Formule moléculaire

C21H23N3O3S

Poids moléculaire

397.5 g/mol

Nom IUPAC

N-(oxolan-2-ylmethyl)-3-[(2-phenylacetyl)carbamothioylamino]benzamide

InChI

InChI=1S/C21H23N3O3S/c25-19(12-15-6-2-1-3-7-15)24-21(28)23-17-9-4-8-16(13-17)20(26)22-14-18-10-5-11-27-18/h1-4,6-9,13,18H,5,10-12,14H2,(H,22,26)(H2,23,24,25,28)

Clé InChI

VCLKLDRJQTWKSU-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3

SMILES canonique

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)CC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.